Prunus africana, ext.

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Pygeum extract is typically obtained through a process that involves harvesting the bark of the Prunus africana tree. The bark is then dried and ground into a fine powder . The powdered bark is subjected to extraction using solvents such as ethanol or methanol to obtain the active compounds . The extract is then purified and standardized to ensure consistent levels of active ingredients, such as phytosterols .

Industrial Production Methods

In industrial settings, the extraction process is scaled up to handle larger quantities of bark. The dried bark is processed in large extraction tanks where solvents are used to extract the active compounds . The resulting extract is then filtered, concentrated, and dried to produce a standardized extract that can be used in various formulations, such as capsules or tablets .

化学反应分析

Types of Reactions

Pygeum extract undergoes various chemical reactions, including oxidation, reduction, and hydrolysis . These reactions are essential for isolating and identifying the active compounds within the extract.

Common Reagents and Conditions

Common reagents used in the extraction and analysis of pygeum extract include ethanol, methanol, and chloroform . These solvents help dissolve the active compounds, allowing for their separation and purification. The extraction process is typically carried out under controlled temperature and pressure conditions to ensure the stability of the active ingredients .

Major Products Formed

The major products formed from the extraction of pygeum include phytosterols, such as beta-sitosterol, and ferulic acid . These compounds are known for their anti-inflammatory and antioxidant properties, which contribute to the therapeutic effects of pygeum extract .

科学研究应用

Pygeum extract has been extensively studied for its potential health benefits and therapeutic applications. Some of the key areas of research include:

Prostate Health: Pygeum extract is widely used to manage symptoms of benign prostatic hyperplasia (BPH), such as frequent urination and urinary tract infections

Anti-Inflammatory Effects: Studies have shown that pygeum extract has anti-inflammatory properties, which can help reduce inflammation in the prostate and other tissues.

Antioxidant Activity: The extract contains compounds that exhibit antioxidant activity, protecting cells from oxidative stress and damage.

Sexual Health: Pygeum extract has been found to improve seminal fluid composition and support healthy sexual function, particularly in men.

作用机制

The mechanism of action of pygeum extract involves several molecular targets and pathways:

Androgen Receptor Antagonism: Pygeum extract acts on androgen receptors, which control prostate growth.

Anti-Inflammatory Pathways: The extract reduces inflammation by inhibiting the production of pro-inflammatory cytokines and leukotrienes.

Antioxidant Mechanisms: Pygeum extract contains compounds that scavenge free radicals, reducing oxidative stress and protecting cells from damage.

相似化合物的比较

Pygeum extract is often compared to other herbal extracts used for prostate health, such as Serenoa repens (saw palmetto) and Urtica dioica (stinging nettle) . While all three extracts have been shown to support prostate health, pygeum extract is unique in its ability to inhibit androgen receptors and reduce inflammation . Additionally, pygeum extract has been found to have a broader range of therapeutic applications, including antioxidant and sexual health benefits .

Similar Compounds

Serenoa repens (Saw Palmetto): Known for its use in managing BPH symptoms by inhibiting the enzyme 5-alpha-reductase.

Urtica dioica (Stinging Nettle): Used for its anti-inflammatory and diuretic properties, which help alleviate urinary symptoms associated with BPH.

属性

CAS 编号 |

94279-95-5 |

|---|---|

分子式 |

C76H103NO16S2 |

分子量 |

1350.8 g/mol |

IUPAC 名称 |

ethyl 3-ethyl-4-formylhex-4-enoate;1H-indol-2-ylmethyl 3-ethyl-4-formylhex-4-enoate;3-methylsulfanylpropyl 4-formyl-3-(2-oxoethyl)hex-4-enoate;2-phenoxyethyl 3-ethyl-4-formylhex-4-enoate;S-(2-phenylethyl) 3-ethyl-4-formylhex-4-enethioate |

InChI |

InChI=1S/C18H21NO3.C17H22O4.C17H22O2S.C13H20O4S.C11H18O3/c1-3-13(14(4-2)11-20)10-18(21)22-12-16-9-15-7-5-6-8-17(15)19-16;1-3-14(15(4-2)13-18)12-17(19)21-11-10-20-16-8-6-5-7-9-16;1-3-15(16(4-2)13-18)12-17(19)20-11-10-14-8-6-5-7-9-14;1-3-11(10-15)12(5-6-14)9-13(16)17-7-4-8-18-2;1-4-9(10(5-2)8-12)7-11(13)14-6-3/h4-9,11,13,19H,3,10,12H2,1-2H3;4-9,13-14H,3,10-12H2,1-2H3;4-9,13,15H,3,10-12H2,1-2H3;3,6,10,12H,4-5,7-9H2,1-2H3;5,8-9H,4,6-7H2,1-3H3 |

InChI 键 |

NLHXNRRAELNXER-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC(=O)OCC)C(=CC)C=O.CCC(CC(=O)OCCOC1=CC=CC=C1)C(=CC)C=O.CCC(CC(=O)OCC1=CC2=CC=CC=C2N1)C(=CC)C=O.CCC(CC(=O)SCCC1=CC=CC=C1)C(=CC)C=O.CC=C(C=O)C(CC=O)CC(=O)OCCCSC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

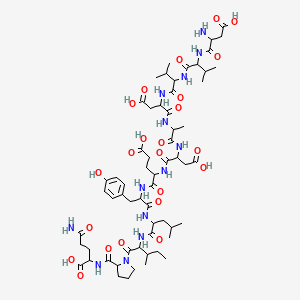

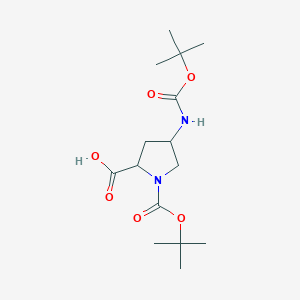

![[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate](/img/structure/B13389924.png)

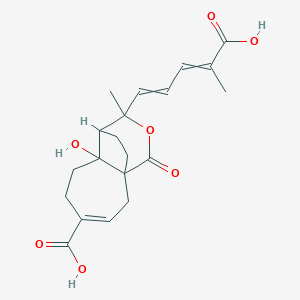

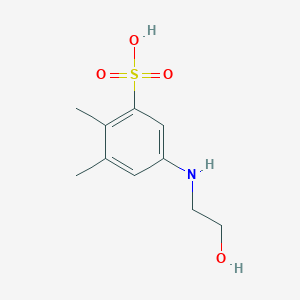

![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13389929.png)

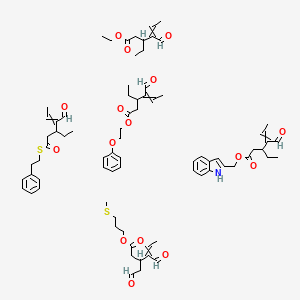

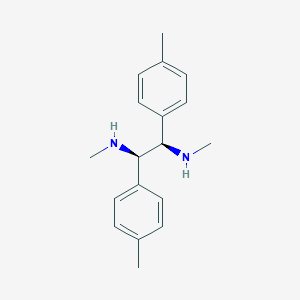

![1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13389938.png)

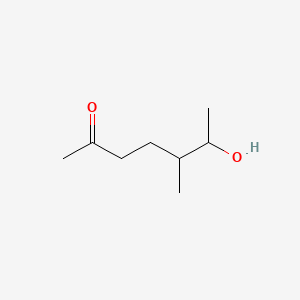

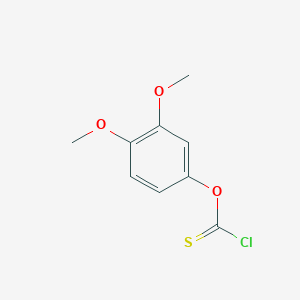

![N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13389952.png)